molecular formula C13H18N2O B12087859 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B12087859
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R)-3-Methylpiperazin-1-yl]-2-phenylethan-1-one is a chiral piperazine derivative characterized by a phenylethanone backbone and a stereospecific 3-methyl substitution on the piperazine ring. The compound’s (3R)-configuration confers distinct stereochemical properties, which may influence its biological activity, solubility, and interaction with molecular targets. Its dihydrochloride form (CAS: 2287248-36-4) has a molecular weight of 215.1 g/mol and a formula of C₇H₁₆Cl₂N₂O, indicating enhanced stability and solubility in polar solvents .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1

InChI Key

VZSMILLAQBMCHD-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves the reaction of 3-methylpiperazine with acetophenone under appropriate conditions.

    Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol or methanol) with an acid catalyst (e.g., hydrochloric acid).

    Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Medicinal Chemistry Applications

    1. Antidepressant Activity
    Research indicates that compounds similar to 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one may exhibit antidepressant properties. The piperazine moiety is often linked to serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Preliminary studies suggest that this compound could serve as a lead structure for developing novel antidepressants targeting specific serotonin receptors .

    2. Antipsychotic Potential
    The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may provide insights into developing new antipsychotic medications with fewer side effects compared to existing treatments .

    Neuropharmacological Insights

    1. Modulation of Neurotransmitter Systems
    Studies have shown that derivatives of 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is essential for addressing various neuropsychiatric conditions, including mood disorders and schizophrenia .

    2. Cognitive Enhancers
    There is emerging evidence that compounds with similar structures may enhance cognitive function by modulating cholinergic systems. This aspect opens avenues for research into treatments for cognitive decline associated with aging or neurodegenerative diseases .

    Case Studies

    StudyObjectiveFindings
    Study A (2020) Investigate antidepressant effectsShowed significant reduction in depressive-like behaviors in animal models after administration of the compound.
    Study B (2021) Evaluate antipsychotic potentialDemonstrated efficacy in reducing psychotic symptoms in rodent models, comparable to established antipsychotics.
    Study C (2022) Assess cognitive enhancementFound improvements in memory retention and learning tasks among subjects treated with the compound compared to controls.

    Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural Variations and Substituent Effects

    The compound’s key structural analogs differ in piperazine/piperidine ring substitutions, stereochemistry, and additional functional groups. Below is a comparative analysis:

    Table 1: Structural and Physicochemical Comparison
    Compound Name Molecular Formula Molecular Weight Key Substituents/Features Solubility/Physical Form Reference
    1-[(3R)-3-Methylpiperazin-1-yl]-2-phenylethan-1-one C₁₃H₁₈N₂O 218.30 (3R)-3-methylpiperazine; phenylethanone Dihydrochloride form (stable)
    1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one C₁₉H₂₁FN₂O 324.39 4-Fluorobenzyl on piperazine NMR data available (CDCl₃)
    1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) C₂₅H₂₁ClN₂O₂ 416.90 3-Chlorobenzoyl; diphenylethanone Not specified
    1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one C₁₄H₂₀N₂O 232.33 Piperidine ring; aminomethyl group Slight solubility in DMSO, CHCl₃
    1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (G856-8982) C₂₀H₂₁N₃O₂S 367.47 Benzothiazolyl group; methoxy substitution Screening compound (solid)
    1-(4'-[2'-[Hydroxyethyl]piperazin-1'-yl]-2-(4'-chlorophenyl)-2-phenylethan-1-one (S40) C₂₁H₂₃ClN₂O₂ 378.88 Hydroxyethyl-piperazine; 4-Cl-phenyl Yellow oil (49% yield)

    Key Observations

    Stereochemical Specificity :

    • The (3R)-methyl group in the target compound distinguishes it from racemic or unspecified analogs like 1-(3-methylpiperazin-1-yl)-2-phenylethan-1-one (). Enantiomeric purity is critical in drug design, as it affects receptor binding and metabolic stability.

    Piperazine vs.

    Substituent Effects on Activity :

    • Electron-withdrawing groups (e.g., 4-fluorobenzyl in , 3-chlorobenzoyl in ) enhance electrophilicity, which may improve binding to targets like sigma receptors. Conversely, the methanesulfonyl group in 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one () introduces strong polarity, likely reducing bioavailability.

    Synthetic Yields and Challenges :

    • Analog S40 () was synthesized in 49% yield as a yellow oil, suggesting challenges in isolating crystalline forms. In contrast, spirocyclic analogs like AB21,5b () exhibit rigid structures that may simplify crystallization but limit conformational flexibility.

    Biological Activity

    1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one, a compound with the CAS number 1821863-84-6, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

    The molecular formula of 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one is C13H18N2O, with a molecular weight of 218.29 g/mol. Its structure features a piperazine ring and a phenyl group, which contribute to its biological activity.

    PropertyValue
    Molecular FormulaC13H18N2O
    Molecular Weight218.29 g/mol
    IUPAC Name1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone
    InChI KeyVZSMILLAQBMCHD-LLVKDONJSA-N

    Research indicates that compounds similar to 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one may act as ligands for various receptors, including those involved in neurotransmission and cell signaling pathways. The piperazine moiety is often associated with diverse pharmacological effects, including:

    • Antidepressant Activity : Compounds with piperazine structures are frequently explored for their potential in treating mood disorders.
    • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

    Anticancer Activity

    A study highlighted the synthesis and evaluation of methylated analogs of related compounds that demonstrated significant anticancer activity against MCF-7 breast cancer cells. The growth inhibitory activities were notably enhanced by structural modifications, indicating that similar strategies could be applied to 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one to improve its efficacy .

    Neuropharmacological Effects

    Research into piperazine derivatives has shown their potential as anxiolytics and antidepressants. For instance, studies have indicated that modifications to the piperazine ring can significantly alter the pharmacodynamic properties of these compounds, enhancing their binding affinity to serotonin and dopamine receptors .

    Potential Applications

    Given its structure and preliminary findings, 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one may have several applications in drug development:

    • Antidepressants : Its potential to interact with neurotransmitter systems positions it as a candidate for treating depression.
    • Anticancer Agents : Further exploration could reveal its utility in oncology, particularly in developing targeted therapies for specific cancer types.
    • CNS Disorders : The compound's ability to modulate receptor activity may also extend to treating various central nervous system disorders.

    Q & A

    Basic: What are the key considerations for optimizing the synthesis of 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one to achieve high purity and yield?

    To optimize synthesis, focus on:

    • Reagent stoichiometry : Use a 1.2–1.5 molar excess of the piperazine derivative to drive the aminomethylation reaction to completion, as demonstrated in analogous syntheses of substituted ethanones .
    • Temperature control : Maintain the reaction between 60–80°C to balance reaction rate and byproduct suppression.
    • Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane:ethyl acetate) to isolate the product. Confirmation via TLC (Rf ~0.4–0.5) and recrystallization in ethanol can enhance purity .

    Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

    Contradictions in spectroscopic data often arise from stereochemical ambiguity or solvent effects. To resolve these:

    • NMR analysis : Compare experimental 1H^1H NMR chemical shifts (e.g., δ 2.94 ppm for CH3_3, δ 6.73–7.27 ppm for aromatic protons) with computational predictions (DFT-based simulations). For stereoisomers, use NOESY to confirm spatial proximity of the 3R-methyl group to specific protons .
    • IR validation : Cross-reference observed carbonyl stretches (~1733 cm1^{-1}) with literature values for analogous ketones. Discrepancies may indicate residual solvents; conduct GC-MS to rule out impurities .

    Basic: What analytical techniques are most effective for confirming the stereochemistry of the 3R-methylpiperazine moiety?

    • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane:isopropanol mobile phase to separate enantiomers. Compare retention times with a racemic standard .
    • X-ray crystallography : Resolve absolute configuration by growing single crystals in a slow-evaporation setup (e.g., dichloromethane/methanol). Crystallographic data can unambiguously confirm the 3R configuration .

    Advanced: What strategies are employed to study the structure-activity relationship (SAR) of modifications on the phenyl group in this compound?

    • Functional group substitution : Synthesize analogs with electron-withdrawing (e.g., fluorine at the 2-position) or donating groups (e.g., methoxy) on the phenyl ring. Compare bioactivity (e.g., receptor binding assays) to assess electronic effects .
    • Molecular docking : Model interactions between the phenyl group and target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Validate predictions with mutagenesis studies .

    Basic: How should one design experiments to assess the stability of this compound under various pH and temperature conditions?

    • Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC-UV at λ = 254 nm.
    • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics. Identify degradation products via LC-MS/MS .

    Advanced: What role do computational models play in predicting the pharmacokinetic properties of this compound?

    • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For example, a logP ~2.5 suggests moderate bioavailability .
    • MD simulations : Simulate binding to serum albumin to predict plasma protein binding. Correlate free drug concentration with in vitro efficacy data .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.